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molecular formula C10H6FNOS B8369892 4-Fluoro-7-methoxy-1-benzothiophene-2-carbonitrile

4-Fluoro-7-methoxy-1-benzothiophene-2-carbonitrile

Cat. No. B8369892
M. Wt: 207.23 g/mol
InChI Key: MVEKLBRLPBMNCA-UHFFFAOYSA-N
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Patent
US07037932B2

Procedure details

A solution of 4-fluoro-7-methoxy-1-benzothiophene-2-carboxamide (0.756 g, 3.3 mmol) in phosphorus oxychloride (6.2 mL, 6.6 mmol) was refluxed for 3 h then cooled and the solvent evaporated in vacuo to give the title compound. Purified by flash chromatography with a gradient of 0–30% ethyl acetate in iso-hexane to give a colourless solid (0.635 g, 91%); δH (300 MHz, CDCl3) 7.95 (1H, s, 3-ArH), 7.10–7.01 (1H, m, ArH), 6.85–6.77 (1H, m, ArH) and 3.98 (3H, s, OCH3).
Name
4-fluoro-7-methoxy-1-benzothiophene-2-carboxamide
Quantity
0.756 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]2[CH:8]=[C:9]([C:11]([NH2:13])=O)[S:10][C:6]=2[C:5]([O:14][CH3:15])=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)=O>>[F:1][C:2]1[C:7]2[CH:8]=[C:9]([C:11]#[N:13])[S:10][C:6]=2[C:5]([O:14][CH3:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
4-fluoro-7-methoxy-1-benzothiophene-2-carboxamide
Quantity
0.756 g
Type
reactant
Smiles
FC1=CC=C(C2=C1C=C(S2)C(=O)N)OC
Name
Quantity
6.2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C2=C1C=C(S2)C#N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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